2-(2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)succinic acid
Overview
Description
2-(2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)succinic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with a succinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)succinic acid typically involves the acylation of 2-aminopyridines with maleic or citraconic anhydrides, followed by a Michael addition . The reaction conditions often include the use of solvents such as ethylene glycol under microwave irradiation to facilitate the process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)succinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives.
Scientific Research Applications
2-(2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)succinic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)succinic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-(2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid: This compound is structurally similar but features an acetic acid moiety instead of succinic acid.
N-(3-Arylmethyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)benzamides: These derivatives are synthesized by reacting 4-arylidene-2-phenyl-5(4H)-oxazolones with pyridin-2-amine.
Uniqueness: 2-(2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)succinic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its succinic acid moiety provides additional functional groups for further chemical modifications, enhancing its versatility in various applications.
Properties
CAS No. |
87202-81-1 |
---|---|
Molecular Formula |
C11H10N2O5 |
Molecular Weight |
250.21 g/mol |
IUPAC Name |
2-(2-oxo-3H-imidazo[1,2-a]pyridin-3-yl)butanedioic acid |
InChI |
InChI=1S/C11H10N2O5/c14-8(15)5-6(11(17)18)9-10(16)12-7-3-1-2-4-13(7)9/h1-4,6,9H,5H2,(H,14,15)(H,17,18) |
InChI Key |
NKGNKJDYTQUFSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=O)C(N2C=C1)C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.